Product packaging for Meglucycline(Cat. No.:CAS No. 31770-79-3)

Meglucycline

Cat. No.: B10860022
CAS No.: 31770-79-3
M. Wt: 635.6 g/mol
InChI Key: RTXXZBOFRSQDMC-FUUYDGDCSA-N
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Description

Historical Trajectory of Tetracycline (B611298) Compound Discovery and Development

The journey of tetracycline antibiotics began in the 1940s with the systematic screening of soil microorganisms for antibacterial agents. This led to the discovery of chlortetracycline (B606653) in 1945, the first member of this class, isolated from Streptomyces aureofaciens. ijpsonline.comnih.gov Following this breakthrough, oxytetracycline (B609801) was discovered, and by 1952, the fundamental chemical structure of these compounds was elucidated, paving the way for semisynthetic modifications. ijpsonline.com The parent compound, tetracycline, was created through the hydrogenolysis of chlortetracycline and received FDA approval in 1954, noted for its improved potency and solubility. ijpsonline.com

This initial period, which established the first generation of tetracyclines, was followed by efforts to create new derivatives with enhanced characteristics. The second generation, emerging in the 1960s and 1970s, included well-known compounds like doxycycline (B596269) and minocycline (B592863), which offered superior pharmacokinetic profiles. nih.gov The continued challenge of bacterial resistance spurred the development of a third generation of tetracyclines, such as tigecycline, designed to be effective against bacteria that had become resistant to older tetracyclines. nih.gov It was within this environment of chemical innovation that various derivatives, including Mannich bases like Meglucycline, were explored. An entry in the 1971 Annual Drug Data Report described this compound as a "new highly soluble Mannich base of tetracycline," highlighting the focus on improving the physicochemical properties of these antibiotics. ijpsonline.com

Classification of this compound as a Tetracycline Analogue and Mannich Base Derivative

This compound is chemically classified as a tetracycline analogue. This means it retains the core four-ring (tetracyclic) naphthacene (B114907) carboxamide skeleton that defines all tetracyclines. nih.gov This fundamental structure is essential for the antibiotic's mechanism of action, which involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. sigmaaldrich.com

Specifically, this compound is categorized as a Mannich base derivative . The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. In the context of tetracyclines, this reaction is used to add a substituted aminomethyl group, typically to the carboxamide nitrogen at position C-2. google.comgoogle.com This modification results in what are known as Mannich bases. The primary goal of creating such derivatives is often to improve the solubility of the parent tetracycline compound. ijpsonline.com this compound itself is formally named 2-Deoxy-2-(((4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacene-carboxamido)methyl)amino)-beta-D-glucopyranose, confirming its structure as a tetracycline molecule modified with a glucose amine moiety via a methylamino bridge. scielo.org.za

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name2-Deoxy-2-(((4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacene-carboxamido)methyl)amino)-beta-D-glucopyranose scielo.org.za
CAS Number31770-79-3 scielo.org.za
Molecular FormulaC29H37N3O13 scielo.org.za
Molecular Weight635.62 g/mol scielo.org.za
AppearanceSolid powder scielo.org.za
Melting Point128-130 °C ijpsonline.com

Academic Significance of Novel Tetracycline Derivatives in Antimicrobial Research

The development of novel tetracycline derivatives is of significant academic and clinical importance, primarily driven by the global challenge of antibiotic resistance. sigmaaldrich.com Bacteria have evolved mechanisms to resist tetracyclines, including efflux pumps that actively remove the drug from the cell and ribosomal protection proteins that prevent the drug from binding to its target. ijpsonline.com

The academic pursuit of new tetracycline analogues, including Mannich bases, is aimed at overcoming these resistance mechanisms. nih.gov Modifications to the tetracycline scaffold can lead to compounds with:

Improved Potency: New derivatives may exhibit stronger binding to the bacterial ribosome. scielo.org.za

Broader Spectrum of Activity: Modifications can enhance activity against a wider range of bacterial species. sigmaaldrich.com

Efficacy Against Resistant Strains: Novel analogues can be designed to evade existing resistance mechanisms. nih.gov

Enhanced Pharmacokinetic Properties: Changes to the chemical structure can improve properties like solubility and tissue penetration. ijpsonline.com

The creation of Mannich bases of tetracyclines, such as this compound, was part of a broader research effort to enhance the therapeutic utility of this antibiotic class. While specific, detailed research findings on the antimicrobial spectrum of this compound are not widely available in contemporary scientific literature, the general principles of creating such derivatives point to a strategy focused on improving solubility, which could, in turn, affect its biological activity and clinical applicability. ijpsonline.com Research into other Mannich base derivatives of antibiotics has shown that this chemical modification can lead to compounds with significant antibacterial activity. scielo.org.za

Table 2: General Antimicrobial Spectrum of First-Generation Tetracyclines

Organism TypeExamplesGeneral Susceptibility
Gram-positive bacteriaStreptococcus pneumoniae, Staphylococcus aureus (susceptible strains)Generally susceptible
Gram-negative bacteriaHaemophilus influenzae, Escherichia coli (some strains)Variable
Atypical bacteriaChlamydia, Mycoplasma, RickettsiaGenerally susceptible
SpirochetesTreponema pallidum (syphilis), Borrelia burgdorferi (Lyme disease)Generally susceptible

Note: This table represents the general spectrum for early tetracyclines. The specific activity of derivatives can vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37N3O13 B10860022 Meglucycline CAS No. 31770-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31770-79-3

Molecular Formula

C29H37N3O13

Molecular Weight

635.6 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C29H37N3O13/c1-28(43)10-5-4-6-13(34)15(10)21(36)16-11(28)7-12-19(32(2)3)22(37)17(25(40)29(12,44)24(16)39)26(41)31-9-30-18-23(38)20(35)14(8-33)45-27(18)42/h4-6,11-12,14,18-20,23,27,30,33-36,38,40,42-44H,7-9H2,1-3H3,(H,31,41)/t11-,12-,14+,18+,19-,20+,23+,27+,28+,29-/m0/s1

InChI Key

RTXXZBOFRSQDMC-FUUYDGDCSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN[C@@H]5[C@H]([C@@H]([C@H](O[C@H]5O)CO)O)O)N(C)C)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNC5C(C(C(OC5O)CO)O)O)N(C)C)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Meglucycline and Analogues

Synthetic Pathways for Tetracycline (B611298) Compounds

The total synthesis of tetracyclines has been a significant benchmark in organic chemistry since the pioneering work of Woodward. bris.ac.uk Early routes were often linear and involved numerous steps, highlighting the molecule's inherent chemical instability in both acidic and basic conditions. bris.ac.ukscripps.edu More contemporary strategies have shifted towards convergent approaches, where large fragments of the molecule are synthesized separately and then combined.

A notable modern strategy involves a Michael-Claisen condensation reaction to construct the C ring of the tetracycline core. nih.gov This approach couples an "AB" ring precursor with a "D" ring precursor in a single, highly stereocontrolled step, enabling significant variability in the D-ring portion of the molecule. nih.govresearchgate.net This method has proven robust for creating a wide array of tetracycline analogues that would be inaccessible through traditional semi-synthetic modifications of naturally produced tetracyclines. nih.gov

The Mannich reaction is a classic organic transformation used to introduce an aminomethyl functional group (-CH₂-NR₂) into a molecule. In the context of tetracyclines, this reaction is a key semi-synthetic method for producing derivatives known as aminomethylcyclines. While a specific Mannich reaction-based route for Meglucycline is not detailed in available literature, the synthesis of related analogues like Rolitetracycline provides a clear precedent.

The reaction typically involves condensing a tetracycline base with formaldehyde and a primary or secondary amine. researchgate.netgoogle.com This aminomethylation can occur at different positions, but modification at the C2 carboxamide is a well-established route. researchgate.net More recently, organocatalyzed three-component Mannich reactions have been developed to derivatize the tetracycline scaffold under mild conditions. For example, proline has been used to catalyze the reaction between a 9-aminominocycline core, various aldehydes, and ketones to generate novel C9-substituted Mannich adducts. scielo.org.zaresearchgate.netscielo.org.za This methodology represents a modern approach to diversifying the tetracycline family, offering a pathway to new analogues by forming beta-amino ketones at reactive sites. scielo.org.za

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the late-stage functionalization of complex molecules like tetracyclines. These methods offer high chemo- and regioselectivity, allowing for precise modifications of the tetracycline scaffold that are difficult to achieve with classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions have been successfully applied to the tetracycline D-ring at positions C7, C8, and C9 to generate novel derivatives. researchgate.netacs.org

For instance, Suzuki cross-coupling reactions have been used to introduce aryl and alkyl groups at these positions, starting from a halogenated tetracycline precursor. acs.orgresearchgate.net Similarly, palladium-mediated amination reactions allow for the introduction of various amino groups. acs.orgacs.org These modifications are crucial for exploring structure-activity relationships (SAR) and developing next-generation tetracyclines. The choice of ligand, base, and solvent is critical for achieving high yields and preventing degradation of the sensitive tetracycline core. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions on the Tetracycline Scaffold

Reaction TypePositionSubstrateCatalyst/LigandReagentYield (%)
Suzuki Coupling C77-Bromo-tetracycline derivativePd₂(dba)₃ / SPhosMethylboronic Acid~60-70%
Suzuki Coupling C99-Iodo-sancyclinePd(PPh₃)₄Phenylboronic Acid~40-50%
Buchwald-Hartwig Amination C99-Bromo-minocyclinePd(OAc)₂ / BINAPt-Butylcarbamate~60-65%
Buchwald-Hartwig Amination C77-Chloro-tetracycline derivativePd₂(dba)₃ / XPhosDimethylamine~50-55%

Note: The yields are approximate and can vary based on specific reaction conditions and substrate complexity. Data is compiled from findings in related research. acs.orgresearchgate.net

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule and are a fundamental transformation in organic synthesis. While direct carbonylation of the tetracycline core is not widely reported, palladium-catalyzed oxidative carbonylation has been used to synthesize γ-lactams from 2-ynylamines, which can then be hydrolyzed to form tetramic acid structures. mdpi.com Tetramic acids are heterocyclic compounds with structural similarities to the A-ring of tetracyclines. This methodology demonstrates the potential of modern catalytic techniques to build key structural motifs found in or related to complex natural products. The reaction typically uses a palladium catalyst (e.g., PdI₂) and a mixture of carbon monoxide and air as the oxidant, avoiding the need for harsh traditional reducing agents. mdpi.com

Transition Metal-Catalyzed Methodologies in Tetracycline Derivatization

Stereochemical Control and Epimerization Mitigation in Tetracycline Synthesis

The tetracycline molecule possesses a complex stereochemical architecture, with multiple contiguous chiral centers (C4, C4a, C5, C5a, 6, and 12a). uomus.edu.iq Establishing the correct relative and absolute stereochemistry during total synthesis is a major hurdle. bris.ac.ukscripps.edu Modern synthetic strategies, such as the Michael-Claisen approach, can exhibit high levels of stereocontrol, producing a single diastereomer from the key C-ring forming reaction. nih.gov

A significant challenge in both the synthesis and handling of tetracyclines is the epimerization at the C4 position, which bears the dimethylamino group. scripps.edu In solution, particularly under acidic or buffered conditions, the natural, biologically active C4 epimer can reversibly convert into the inactive 4-epitetracycline. researchgate.netnih.govresearchgate.net At equilibrium, the mixture can contain nearly equal amounts of the two epimers, effectively reducing the potency of the antibiotic. researchgate.net The rate of this epimerization is influenced by pH, temperature, and the presence of buffer ions like phosphate and citrate. researchgate.netnih.gov Mitigating this epimerization is crucial and often involves careful control of pH and the use of conditions that minimize the time the molecule spends in protic solvents where epimerization is favorable.

Regioselective Chemical Modifications and Functionalization of Tetracycline Scaffolds

Regioselectivity—the ability to modify one specific site in a molecule with multiple reactive positions—is paramount in the derivatization of the tetracycline scaffold. The four rings (labeled A, B, C, and D) have distinct chemical properties that allow for selective functionalization. researchgate.net

A-Ring: The enolized β-diketone system in the A-ring is critical for biological activity and is generally conserved. uomus.edu.iq However, the C2 carboxamide group is a common site for modification, for example, through the Mannich reaction to produce prodrugs. researchgate.net

D-Ring: The aromatic D-ring is the most common site for derivatization to create new analogues. Positions C7, C8, and C9 can be selectively halogenated and then used as handles for transition metal-catalyzed cross-coupling reactions, as discussed previously. researchgate.netacs.org This allows for the introduction of a wide range of substituents to tune the properties of the antibiotic.

C-Ring: Modifications at the "upper periphery" of the molecule, around C5 and C6, can also be achieved. For example, the removal of the C6-hydroxyl group was a key step in the development of more stable second-generation tetracyclines like Doxycycline (B596269) and Minocycline (B592863). scripps.edu

The ability to perform these modifications regioselectively is essential for modern drug discovery efforts, enabling the synthesis of compounds with improved activity against resistant bacteria, better pharmacokinetic profiles, and novel mechanisms of action.

In Vitro Elucidation of this compound's Interaction with Defined Molecular Targets

While the tetracycline family, to which this compound belongs, is well-known for its primary mechanism of action involving the inhibition of bacterial protein synthesis, research into alternative molecular targets is ongoing. nih.govwikipedia.org One such target of significant interest is the enzyme Lipid A–PEA transferase (EptA), a key player in bacterial resistance to certain antibiotics. nih.gov However, it is important to note that as of the current body of scientific literature, specific in vitro studies detailing the direct interaction of this compound with EptA have not been published. The following sections will, therefore, describe the known molecular characteristics of the EptA active site, which would be critical for any potential inhibitor interaction.

EptA is an integral membrane protein found in some Gram-negative bacteria that catalyzes the transfer of a phosphoethanolamine (PEA) group to the lipid A component of lipopolysaccharide (LPS) on the bacterial outer membrane. nih.govfrontiersin.org This modification reduces the net negative charge of the outer membrane, conferring resistance against cationic antimicrobial peptides, including last-resort antibiotics like colistin. nih.gov The enzyme consists of an N-terminal transmembrane domain and a C-terminal soluble periplasmic domain which contains the active site. frontiersin.org The catalytic process is understood to follow a "ping-pong" mechanism, where the enzyme first cleaves PEA from a phosphatidylethanolamine (B1630911) (PE) donor molecule. researchgate.net

Direct experimental data on the binding of this compound to the catalytic residues of EptA is not available. However, the catalytic center of EptA from Neisseria meningitidis has been characterized. The active site features a catalytic nucleophile, Threonine-280 (Thr280), which becomes transiently linked to the PEA moiety during the reaction cycle. frontiersin.org While a classic catalytic tetrad has not been explicitly defined in the same way as in some other enzyme families, the active site is a highly conserved region. Structural analysis suggests that an invariant residue, Glutamate-114 (Glu114), may be involved in hydrogen bonding with the amine of the PEA substrate, positioning it for catalysis. nih.gov The development of any inhibitor targeting EptA would necessitate interactions with these key residues to block substrate binding or catalysis.

The soluble, catalytic domain of EptA contains a crucial zinc ion (Zn²⁺). frontiersin.org This metal ion is a hallmark of many metalloenzymes and plays a critical role in catalysis. youtube.comyoutube.com In EptA, the zinc ion is located in the active site and is believed to coordinate with the phosphoryl group of the PEA substrate, thereby stabilizing its negative charge and facilitating the nucleophilic attack by Thr280. nih.gov Metalloproteases, a related class of enzymes, often utilize a metal ion, typically zinc, to hold and activate a water molecule, which then acts as a nucleophile. youtube.com While EptA uses a threonine residue as the primary nucleophile, the principle of using a zinc ion to properly orient and electronically stabilize the substrate is a shared feature. There is currently no evidence in the scientific literature to suggest the presence of a second zinc ion (ZN2) in the active site of EptA; the known crystal structures indicate a single catalytic zinc ion. frontiersin.org

Specific hydrogen bonding and salt bridge interactions between this compound and the EptA active site remain uncharacterized. In a general enzymatic context, such non-covalent interactions are fundamental for the specific recognition and binding of a substrate or inhibitor. Hydrogen bonds can form between donor and acceptor groups on the compound and the enzyme's amino acid residues, while salt bridges are electrostatic interactions between oppositely charged groups. youtube.com For EptA, the crystal structure reveals a substrate-binding pocket formed by the soluble domain and helices from the membrane domain. nih.gov The interaction between the enzyme and its lipid A substrate would involve a complex network of these bonds to ensure correct positioning for the transfer of the PEA group. Any potential inhibitor would need to form a stable set of similar interactions within this pocket to be effective.

Detailed Molecular Interaction Analysis with Lipid A–PEA Transferase (EptA)

Theoretical and Computational Approaches to Mechanism of Action Prediction

Computational modeling serves as a powerful tool to predict and analyze the interactions between drugs and their biological targets. For the tetracycline class of antibiotics, molecular mechanics force fields have been developed to simulate their structure, dynamics, and thermodynamics when interacting with proteins and ribosomes. researchgate.net These models can account for different tautomers and the chelation of metal ions like Mg²⁺, which is known to be the biologically active form for ribosome binding. researchgate.net

Such computational methods could theoretically be applied to study the potential interaction between this compound and EptA. A typical workflow would involve:

Homology Modeling: If a crystal structure for a specific EptA variant is unavailable, its 3D structure can be predicted based on the known structures of related enzymes. nih.gov

Molecular Docking: The this compound molecule would be computationally "docked" into the predicted active site of EptA to identify possible binding poses and estimate the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the stability of the predicted complex over time and to analyze the detailed interactions, such as hydrogen bonds and conformational changes, at an atomic level. researchgate.net

These theoretical approaches can generate hypotheses about binding mechanisms and guide the design of in vitro experiments, even in the absence of initial experimental data. researchgate.net

Exploration of Non-Canonical Biological Activities of Tetracycline Analogues

Beyond their well-established antibacterial role as protein synthesis inhibitors, many tetracycline compounds exhibit a range of other biological activities. researchgate.netbiomedres.us These "non-canonical" or non-antibiotic properties have been the subject of extensive research for therapeutic applications in various diseases. researchgate.netscite.ai These activities are often independent of the ribosome-inhibiting function and can be retained even in tetracycline analogues that lack antibiotic potency.

Key non-canonical activities include:

Anti-inflammatory Effects: Tetracyclines can suppress inflammatory responses by inhibiting the migration of neutrophils and reducing the levels of inflammatory cytokines. researchgate.net

Matrix Metalloproteinase (MMP) Inhibition: Certain tetracyclines, notably Doxycycline, can inhibit MMPs. researchgate.net This action is thought to be mediated by the chelation of metal ions (like zinc or calcium) essential for the activity of these enzymes, thereby reducing tissue destruction in conditions like periodontitis. researchgate.net

Anti-apoptotic Activity: Minocycline, due to its ability to readily cross cell membranes, has been identified as a potent inhibitor of apoptosis (programmed cell death). researchgate.net

Reactive Oxygen Species (ROS) Scavenging: The phenolic ring structure present in tetracyclines allows them to act as antioxidants by scavenging harmful ROS. researchgate.net

These pleiotropic effects suggest that tetracyclines can interact with multiple cellular targets in both prokaryotic and eukaryotic cells, opening avenues for repurposing these drugs for a variety of conditions. biomedres.us

Tetracycline Analogue Non-Canonical Biological Activity Proposed Mechanism
Doxycycline Inhibition of Matrix Metalloproteinases (MMPs)Chelation of essential metal ions (e.g., zinc) in the MMP active site. researchgate.net
Minocycline Anti-apoptoticReadily crosses cell membranes to interfere with apoptotic pathways. researchgate.net
General Tetracyclines Anti-inflammatoryInhibition of neutrophil migration and reduction of inflammatory cytokines. researchgate.net
General Tetracyclines AntioxidantScavenging of Reactive Oxygen Species (ROS) via the phenolic ring. researchgate.net

Molecular Mechanism of Action Investigations

Investigation of Metalloproteinase-Independent Mechanisms

While the inhibition of matrix metalloproteinases (MMPs) is a well-documented aspect of the action of some tetracyclines, emerging research has illuminated a range of effects that are independent of this activity. These non-MMP-mediated mechanisms contribute significantly to the therapeutic potential of this class of drugs. Investigations, primarily centered on second-generation tetracyclines like doxycycline (B596269) and minocycline (B592863) due to a lack of specific studies on meglucycline, have revealed complex interactions with various cellular signaling pathways, regulation of apoptosis, and modulation of gene expression. These findings suggest that the biological activities of tetracyclines extend far beyond their initial antimicrobial and MMP-inhibitory roles.

The exploration into non-MMP-related actions of tetracyclines has uncovered a diverse array of molecular targets and pathways. These investigations demonstrate that compounds like doxycycline and minocycline can exert significant anti-inflammatory, anti-apoptotic, and anti-angiogenic effects through mechanisms distinct from their ability to chelate zinc ions in the active site of MMPs. nih.govnih.gov

Anti-Angiogenic Effects: Studies have shown that doxycycline and minocycline can potently inhibit angiogenesis, the formation of new blood vessels, in vitro through a mechanism that is not dependent on MMP inhibition. nih.gov In one study, while doxycycline was found to inhibit collagenase, gelatinase A, and stromelysin, the potent broad-spectrum MMP inhibitor BB-94 failed to block aortic sprouting in the same model. nih.gov This finding strongly suggests that the anti-angiogenic properties of these tetracyclines are mediated by alternative pathways. nih.gov

Modulation of Cellular Signaling Pathways: Tetracyclines have been found to influence several key intracellular signaling cascades that are crucial for cell proliferation, differentiation, and immune responses.

NF-κB Pathway: Doxycycline has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines and other mediators of inflammation. nih.govviamedica.pl This inhibition of NF-κB signaling is a key component of the anti-inflammatory effects of doxycycline, independent of its MMP inhibitory action. nih.govviamedica.pl

MAPK and Other Kinase Pathways: Research indicates that tetracyclines can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, doxycycline has been observed to suppress the activation of p38 MAPK and Smad2/3, which are involved in the transforming growth factor-beta (TGF-β1) induced epithelial-mesenchymal transition. nih.gov Furthermore, studies on renal epithelial cells revealed that doxycycline treatment led to a significant decrease in the expression of genes associated with the ERK, cAMP, and Notch signaling pathways, all of which are instrumental in cell proliferation and differentiation. frontiersin.org Minocycline has also been shown to suppress MAPK-p38. nih.gov

Interactive Data Table: Effects of Tetracyclines on Signaling Pathways

Tetracycline (B611298) AnalogueSignaling Pathway AffectedObserved EffectCell Type/Model
DoxycyclineNF-κBInhibition of activationLPS-induced PC3 cells, Monocytes
Doxycyclinep38 MAPK, Smad2/3Suppression of activationRespiratory epithelial cells
DoxycyclineERK, cAMP, NotchDecreased gene expressionmIMCD3 renal epithelial cells
Minocyclinep38 MAPKSuppressionC28/I2 chondrocyte cells

Regulation of Apoptosis: A significant body of evidence points to the ability of minocycline, and to some extent doxycycline, to modulate programmed cell death, or apoptosis, through direct effects on mitochondrial pathways.

Caspase-Dependent and -Independent Pathways: Minocycline has demonstrated broad neuroprotective properties by inhibiting both caspase-dependent and -independent cell death pathways. pnas.org It has been shown to prevent the mitochondrial release of cytochrome c, a key event in the activation of caspase-9 and the subsequent caspase cascade. pnas.org Additionally, minocycline can inhibit the activation of caspase-1 and caspase-3. pnas.org

Mitochondrial Protein Regulation: The anti-apoptotic effects of minocycline also involve the regulation of proteins in the Bcl-2 family. It can inhibit the oligomerization of pro-apoptotic proteins like Bax and Bak, and down-regulate the expression of Bax while up-regulating the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net These actions effectively block the intrinsic pathway of apoptosis at the mitochondrial level. researchgate.net

Interactive Data Table: Modulation of Apoptotic Factors by Minocycline

Apoptotic FactorEffect of MinocyclinePathway
Cytochrome cInhibition of mitochondrial releaseIntrinsic Apoptosis
Caspase-1, -3, -7Inhibition of activation/synthesisCaspase-Dependent
Bax, BakInhibition of oligomerizationIntrinsic Apoptosis
BaxDown-regulation of expressionIntrinsic Apoptosis
Bcl-2Up-regulation of expressionIntrinsic Apoptosis

Other Non-MMP-Mediated Effects: Beyond the major pathways described above, tetracyclines exhibit other metalloproteinase-independent activities:

Reactive Oxygen Species (ROS) Scavenging: Tetracyclines, possessing a multiple-substituted phenol (B47542) ring similar to vitamin E, can directly scavenge reactive oxygen species, thereby reducing oxidative stress. nih.gov

Gene Expression Modulation: Doxycycline has been shown to alter the transcriptome profile of cells, affecting the expression of a wide range of genes involved in cellular processes beyond inflammation and apoptosis. frontiersin.org

Inhibition of Pro-inflammatory Mediators: Chemically modified tetracyclines have been designed to be potent inhibitors of pro-inflammatory mediators and can increase the levels of anti-inflammatory cytokines like IL-10. amazonaws.com

Structure Activity Relationship Sar and Rational Ligand Design

Elucidation of Structure-Activity Relationships for Meglucycline Derivatives

The tetracycline (B611298) class of antibiotics is characterized by a linear, fused tetracyclic core. The biological activity of these molecules is intrinsically linked to the various functional groups attached to this core. The mechanism of action for tetracyclines involves inhibiting bacterial protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. researchgate.net

Structure-activity relationship (SAR) studies for tetracycline derivatives have revealed several key features essential for their antibacterial function:

The Lower Periphery: The southern and eastern faces of the molecule, containing the BCD ring system with its keto-enol group, are crucial for metal ion chelation and subsequent binding to the bacterial ribosome. Modifications in this region are generally detrimental to activity.

The "Upper" Periphery (A-ring): The dimethylamino group at the C4 position is vital for potent antibacterial activity. Epimerization at this position can lead to a significant loss of efficacy.

The "Northwestern" Periphery (C8-C9): The upper region of the D-ring, particularly the C9 position, has been a major focus for synthetic modifications. Introducing novel substituents at this position has proven to be a successful strategy for creating derivatives that can evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. nih.gov For instance, the development of aminomethylcyclines, which are derivatives of minocycline (B592863), involved modifying the C9 position to create compounds with potent activity against tetracycline-resistant bacteria. nih.gov

Pharmacophore Modeling and Design for Target-Specific Inhibitors (e.g., EptA)

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups.

For a tetracycline derivative like this compound, a pharmacophore model can be developed using two primary approaches:

Ligand-Based: This method uses a set of known active molecules to derive a common pharmacophore hypothesis that explains their shared biological activity. nih.gov

Structure-Based: When the 3D structure of the target (e.g., the bacterial ribosome or a resistance protein like EptA) is known, the binding site can be analyzed to identify key interaction points and generate a pharmacophore model that represents the ideal ligand. dovepress.com

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify new potential inhibitors that possess the required structural features for binding. nih.gov This approach helps prioritize compounds for synthesis and biological testing, streamlining the discovery of novel, target-specific inhibitors.

Ligand-Based and Structure-Based Computational Drug Design Approaches

Computational drug design is broadly categorized into ligand-based and structure-based approaches, both of which are integral to the development of novel this compound derivatives. nih.govnih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown or not well-defined. nih.goviaanalysis.com LBDD relies on the information from a set of known ligands that bind to the target. iaanalysis.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.gov By analyzing the chemical properties and structures of known active tetracyclines, LBDD can build predictive models to estimate the activity of new, untested analogues.

Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, SBDD becomes a powerful tool. nih.goviaanalysis.com The core of SBDD is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. etflin.com This allows researchers to visualize how a this compound analogue might fit into the ribosomal binding pocket, analyze potential interactions, and rationally design modifications to improve binding affinity and specificity. nih.gov

These two approaches are often used in a complementary fashion to enhance the efficiency and reliability of the drug design process. nih.govextrapolations.com

Design, Synthesis, and Evaluation of this compound Structural Analogues

The process of creating new this compound analogues is a cyclical process involving design, chemical synthesis, and biological evaluation.

Design: Guided by SAR data and computational modeling (both LBDD and SBDD), new molecular structures are designed with the aim of improving specific properties, such as potency against resistant strains or enhanced target binding.

Synthesis: Organic chemists then develop and execute multi-step synthetic routes to produce these newly designed molecules. This can be a complex undertaking, given the intricate stereochemistry of the tetracycline scaffold.

Evaluation: The synthesized analogues undergo rigorous biological testing. nih.govnih.gov A primary assay is the determination of the Minimum Inhibitory Concentration (MIC), which measures the lowest concentration of the drug required to inhibit the visible growth of a specific bacterium. Analogues are tested against a panel of both susceptible and resistant bacterial strains to assess their spectrum of activity.

This iterative cycle allows for the refinement of SAR models; the biological data from newly synthesized compounds feeds back into the design phase, guiding the next round of molecular modifications.

The specific nature of substituent groups added to the this compound core has a profound impact on molecular interactions and, consequently, biological activity. The choice of substituents can influence electrostatic, hydrophobic, and steric interactions with the target. nih.govnih.gov

For example, SAR studies on aminomethylcyclines demonstrated that modifying the C-9 position on the D-ring could overcome resistance mechanisms. nih.gov The addition of various aminomethyl groups led to compounds with potent activity against strains expressing both efflux and ribosomal protection-based resistance.

General Position Substituent Type Potential Impact on Interaction/Activity
C9 (D-ring)Bulky, hydrophobic groupsMay create steric hindrance that prevents binding by ribosomal protection proteins, restoring activity.
C9 (D-ring)Groups with hydrogen bond donors/acceptorsCan form new, favorable interactions within the binding pocket, increasing affinity.
C7 (D-ring)Electron-withdrawing groupsCan alter the electronics of the ring system, potentially influencing binding or molecular stability.
C4 (A-ring)Modifications to the dimethylamino groupTypically leads to a significant decrease in activity, as this group is critical for ribosomal binding.

This table is illustrative, based on general principles of tetracycline SAR.

Electron-withdrawing substituents on an aromatic ring, for instance, can enhance attractive electrostatic interactions with the π-faces of aromatic residues in a protein binding site. nih.gov The strategic placement of such groups on a this compound analogue could therefore increase its binding affinity.

Combinatorial chemistry is a powerful strategy used to accelerate the drug discovery process by rapidly generating a large number of diverse but structurally related molecules. nih.gov This approach can be applied to the tetracycline scaffold to create extensive libraries of derivatives for high-throughput screening.

The process involves:

Scaffold Selection: A core molecular structure, in this case, the tetracycline ring system, is chosen.

Diversity Points: Several positions on the scaffold (e.g., C7, C9) are selected for modification.

Building Block Addition: A wide variety of chemical "building blocks" (different functional groups) are systematically attached at these diversity points.

One effective technique is positional scanning , where a library is designed so that each sub-library has a specific position held constant with one building block while all other positions are varied. nih.gov By screening these sub-libraries, the most effective functional group for each position can be identified. This information is then used to synthesize individual, optimized compounds that are broadly active. This method allows for the efficient exploration of the chemical space around the this compound scaffold to identify novel derivatives with superior antibacterial properties. nih.gov

Computational and Chemoinformatic Studies

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other to form a stable complex. For Meglucycline, docking simulations are employed to assess its potential binding affinity to various biological targets. These studies aim to identify how this compound interacts within the active site of a target protein and to quantify this interaction, often expressed as a docking score or estimated binding free energy. Such simulations can help elucidate the molecular basis of its activity and guide the design of more potent analogs. For instance, studies involving related tetracyclines or compounds with similar structural motifs can provide context for this compound's potential interactions. One study highlighted that Ligand 4, identified as this compound, interacts with catalytically important residues and zinc ions within the active site of EptA, a lipid A–PEA transferase, suggesting specific binding interactions. The study refined docking through methods like Triangle Matcher and forcefield refinement, using London dG and affinity dG for binding free energy calculations, indicating that such ligands can have stronger binding affinities than natural substrates arxiv.org.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Stability

Molecular dynamics (MD) simulations provide a time-dependent perspective on molecular behavior, allowing researchers to study conformational changes, flexibility, and the stability of ligand-target complexes over time. For this compound, MD simulations can reveal how its structure adapts upon binding to a target, the stability of these interactions, and the dynamic nature of hydrogen bonds or other non-covalent forces. By simulating the system at an atomic level over nanoseconds to microseconds, MD can offer a more realistic representation of molecular events compared to static docking models. Analyzing metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can provide insights into the stability of this compound's conformation and its binding pose. While specific MD studies focusing solely on this compound are not extensively detailed in the provided search results, the general application of MD to tetracyclines or similar compounds involves assessing their structural dynamics and the persistence of key interactions within target binding sites.

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening (VS) is a computational approach used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This can involve various methods, including pharmacophore screening, shape-based screening, and similarity searching. For this compound, VS methodologies could be applied in two main ways: first, to identify novel compounds with similar structural or pharmacophoric features that might exhibit similar biological activities, and second, to screen libraries of compounds against targets relevant to tetracycline (B611298) mechanisms of action, potentially identifying new therapeutic applications for this compound itself or related structures. One study utilized a combination of pharmacophore-based screening and ligand similarity search against millions of commercially available compounds and approved drugs to identify potential inhibitors for the antibiotic resistance factor EptA, with this compound being noted as one of the identified ligands that interacted with essential residues arxiv.org.

Computational Target Prediction Tools (CTPTs)

Computational Target Prediction Tools (CTPTs) are software applications designed to predict the biological targets of a given molecule based on its chemical structure. These tools leverage various algorithms and databases to infer potential biological activities and targets. For this compound, CTPTs can be instrumental in identifying its primary or secondary targets, especially if its full spectrum of biological activity is not yet fully elucidated. These methods are broadly categorized by their underlying principles, such as similarity-based approaches or structure-based predictions.

Chemical Similarity-Based Prediction Methods

Chemical similarity-based prediction methods rely on the principle that molecules with similar chemical structures often exhibit similar biological activities and bind to similar targets. These methods compare the query molecule (this compound) to a database of known compounds with characterized targets. If this compound shares significant structural similarity with a compound whose target is known, it is predicted to interact with the same or similar targets. Tools like PASS online, SEA, and PPB are examples of CTPTs that utilize similarity searching. One study compared several CTPTs, including PASS online, SEA, and TargetHunter, for predicting targets of bioactive molecules. The proposed method, which incorporates similarity searching and minimum structure identification, showed strong performance, with PASS online and SEA demonstrating high accuracy in predictions biorxiv.orgnih.govresearchgate.net.

Minimum Structure Identification for Target Specificity

Identifying a "minimum structure" or a core pharmacophore is a strategy within computational target prediction to pinpoint the essential structural features responsible for a molecule's activity and target specificity. This involves analyzing a set of structurally related molecules known to interact with a particular target and identifying the common substructure or minimal set of functional groups that are crucial for this interaction. For this compound, this approach would involve comparing it to other tetracyclines or compounds with similar binding modes to identify the key structural elements that confer its specific target interactions. The proposed method mentioned in research involves identifying a minimum structure for groups of neighbor molecules, using the known target of a neighbor molecule to predict the target of the query molecule with an unknown target, emphasizing perfect similarity to this minimum structure nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetracyclines

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of molecules and their biological activity. For the tetracycline class, which includes this compound, QSAR studies are vital for understanding how specific structural modifications influence potency, spectrum of activity, or other pharmacological properties. These models typically use various molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) derived from the chemical structure to predict activity. By building QSAR models for tetracyclines, researchers can predict the activity of novel analogs, optimize existing compounds, and gain deeper insights into the molecular requirements for interaction with biological targets. While specific QSAR models detailing this compound's properties are not explicitly provided, the general approach for tetracyclines involves correlating structural features with antibacterial efficacy or other biological effects alazharpharmacy.com.

Advanced Analytical Methodologies for the Research Characterization of this compound

This compound, a member of the tetracycline class of compounds, necessitates rigorous analytical characterization to understand its molecular properties, interactions, and purity. The application of diverse advanced analytical techniques is paramount in elucidating its structure, assessing its purity, and investigating its behavior in biological systems. This article focuses on the sophisticated methodologies employed for the research characterization of this compound, adhering strictly to an outline of advanced analytical techniques.

Advanced Analytical Methodologies for Research Characterization

The comprehensive characterization of Meglucycline involves a suite of analytical techniques designed to probe its molecular structure, purity, and interactions with other molecules.

Research Challenges and Future Directions

Addressing Challenges in Antibiotic Discovery and Exploratory Research

The discovery of novel antibiotics has significantly slowed since its "golden age," facing numerous scientific and economic hurdles. nih.govmdpi.comresearchgate.net Exploratory research is fraught with high failure rates, and securing sufficient funding to overcome these scientific challenges and attract researchers remains a persistent problem. nih.govacs.org

Key challenges in the field that impact the future of tetracyclines like Meglucycline include:

Scientific Hurdles : A primary obstacle is the difficulty of creating molecules that can effectively penetrate the complex cell membranes of Gram-negative bacteria and evade their efflux pumps, which actively remove antibiotics from the cell. acs.org

Resistance Development : Bacteria can rapidly develop resistance to single-targeted agents through single-step mutations. nih.gov This necessitates the pursuit of molecular targets that are less prone to rapid resistance development. nih.gov

Diminishing Expertise : As major pharmaceutical companies have withdrawn from antibacterial research, there has been a corresponding decline in the global expertise required to navigate the complexities of antibiotic R&D. nih.govacs.org

Economic Disincentives : The high cost of development paired with the poor potential return on investment for new antibiotics discourages commercial engagement. ukhsa.gov.ukmdpi.com This has shifted much of the early-stage research to smaller companies and academic labs, which often lack the resources for late-stage clinical trials. mdpi.comresearchgate.net

Table 1: Key Challenges in Modern Antibiotic Discovery
Challenge AreaSpecific ObstaclesImpact on Drug Development
ScientificGram-negative bacterial penetration; efflux pump evasion; rapid evolution of target-based resistance. nih.govacs.orgHigh attrition rates for promising compounds; difficulty in finding broad-spectrum agents. acs.org
EconomicInsufficient funding for early-stage research; poor return on investment for approved antibiotics. nih.govukhsa.gov.ukWithdrawal of large pharmaceutical companies from the field; reliance on smaller, less-resourced entities. nih.govresearchgate.net
Pipeline & InnovationThe clinical pipeline is dominated by modifications of existing drug classes rather than novel mechanisms of action. acs.orgIncreased risk of cross-resistance; slow progress in combating newly emerging resistance mechanisms. mdpi.com

Overcoming these challenges requires innovative approaches, including the application of novel R&D methods and the formation of global research networks to sustainably address antimicrobial resistance. nih.govacs.orgacs.org

Advancing Computational Prediction Accuracy for Bioactive Molecules

Computational tools are increasingly vital for reducing the time and cost associated with drug discovery. mdpi.com Methods like Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict the relationship between the structural properties of chemical compounds and their biological activities. mdpi.com These in silico approaches are crucial for predicting a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the development process. mdpi.com

However, improving the accuracy of these predictions remains a significant challenge. nih.govresearchgate.net Current computational target prediction tools (CTPTs) can be used for molecules described in machine-readable formats, but their reliability varies. nih.govresearchgate.net For instance, a study comparing different prediction tools found wide disparities in their accuracy, with one method achieving 100% accuracy on a test set of bioactive molecules while another scored 0%. nih.gov

Future advancements in this area will likely involve:

Ensemble Methods : Combining predictions from multiple models using techniques like stacking or boosting can yield more reliable results than relying on a single model. nih.gov

Refined Algorithms : Continuously refining models by experimenting with different architectures and strategies is necessary to improve predictive power for the toxicity and efficacy of bioactive compounds. nih.gov

Integrated Approaches : Combining "top-down" approaches, which use existing data to make predictions, with "bottom-up" methods that model toxicity mechanisms at the molecular and cellular levels can provide a more comprehensive understanding. nih.gov

For a compound like this compound, advanced computational models could be used to predict its activity against a wider range of targets or to identify potential toxicities, guiding further laboratory research without the need for extensive initial screening.

Strategic Approaches for Drug Repurposing within Tetracycline (B611298) Compounds

Drug repurposing, or finding new uses for existing approved drugs, is a highly effective strategy that can save significant time and money in pharmaceutical research. nih.govfrontiersin.org Since these drugs have already passed safety and toxicity studies, they can be moved into preclinical and clinical trials for new indications more quickly. frontiersin.org The tetracycline class of antibiotics has emerged as a promising candidate for repurposing due to its members' diverse biological activities beyond their antimicrobial effects. nih.gov

Studies have revealed that tetracyclines exhibit anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov These effects have made them subjects of research for a variety of conditions:

Neurodegenerative Diseases : Tetracyclines like minocycline (B592863) and doxycycline (B596269) have shown neuroprotective effects in experimental models of Parkinson's and Alzheimer's disease by inhibiting microglial activation, protein misfolding, and mitochondrial dysfunction. nih.govnih.gov However, clinical trials in humans have yielded inconclusive results. nih.gov

Cancer : Some tetracyclines, including doxycycline and tigecycline, can inhibit the proliferation and spread of cancer cells by targeting mitochondrial metabolism. mdpi.comcttjournal.com They have been shown to induce apoptosis in cancer cells and suppress migration and invasion. mdpi.com

Viral Infections and Inflammatory Conditions : The immunomodulatory and anti-inflammatory properties of tetracyclines make them potential candidates for treating conditions like acute respiratory distress syndrome (ARDS). nih.govkcl.ac.uk Some studies have also explored their potential direct antiviral activity against viruses like SARS-CoV-2. nih.gov

A key challenge in repurposing tetracyclines is mitigating the risk of promoting antibiotic resistance through long-term use. nih.gov One proposed strategy is the development of chemically modified tetracyclines that retain their desired non-antimicrobial properties (e.g., anti-inflammatory effects) while lacking their antibacterial activity. nih.gov This approach could provide the therapeutic benefits for chronic diseases without contributing to the global problem of antimicrobial resistance.

Table 2: Drug Repurposing Strategies for Tetracyclines
Tetracycline CompoundOriginal IndicationPotential Repurposed IndicationObserved Mechanism of Action
Minocycline, DoxycyclineAntibioticParkinson's Disease, Alzheimer's Disease nih.govnih.govNeuroprotective, anti-inflammatory, inhibition of protein aggregation. nih.gov
Tigecycline, DoxycyclineAntibioticCancer (e.g., gliomas, leukemia). mdpi.comcttjournal.comInhibition of mitochondrial metabolism, induction of apoptosis. mdpi.com
Various TetracyclinesAntibioticAcute Respiratory Distress Syndrome (ARDS). nih.govAnti-inflammatory, inhibition of matrix metalloproteinases. nih.gov

Prospects for Developing Novel Antibacterial Agents Based on this compound Insights

The chemical scaffold of existing antibiotics provides a valuable starting point for the development of new agents designed to overcome current resistance mechanisms. nih.govresearchgate.net The development of third-generation tetracyclines, such as Omadacycline, Eravacycline, and Sarecycline, demonstrates the success of this strategy. mdpi.com These modern tetracyclines feature modifications to the core structure that allow them to circumvent common resistance mechanisms, such as efflux pumps and ribosomal protection proteins. mdpi.comnih.gov

Insights gained from the structure-activity relationships of older tetracyclines like this compound can inform the rational design of new derivatives. Key aspects of the tetracycline structure are essential for antibacterial activity, and modifications at specific positions (such as C7 and C9) can enhance potency and expand the spectrum of activity. mdpi.com

Future prospects in this area include:

Targeting Resistance : Designing new tetracycline analogs that are poor substrates for efflux pumps or that bind more tightly to the ribosome, even in the presence of resistance proteins.

Polypharmacology : Developing compounds that act on multiple bacterial targets simultaneously, which may slow the development of resistance. nih.govnih.gov

Combination Therapies : Searching for inhibitors of resistance enzymes that could be co-administered with older tetracyclines to restore their efficacy. nih.gov

The continued exploration of the tetracycline scaffold, informed by decades of clinical use and modern medicinal chemistry, holds promise for creating next-generation antibiotics capable of treating multidrug-resistant infections. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Key applications of AI in antibiotic discovery include:

High-Throughput Screening : AI models can screen vast virtual libraries containing hundreds of millions of molecules in a matter of days to identify those with a high probability of antibacterial activity. mit.edunih.gov This allows researchers to explore a much larger chemical space than is possible with traditional laboratory screening. nih.govnih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a bacterial target or having favorable ADMET characteristics. stanford.edukcl.ac.uk Some advanced models, like SyntheMol, not only design the molecule but also provide a recipe for its chemical synthesis. stanford.edu

Mechanism Prediction : Machine learning algorithms can be trained to identify compounds that kill bacteria through novel mechanisms of action, which is crucial for overcoming existing resistance. mit.edu

Repurposing and Optimization : AI can analyze existing drugs, including older antibiotics, to predict new therapeutic uses or suggest chemical modifications to enhance their efficacy and safety profiles. news-medical.netd4-pharma.com

Q & A

Q. How can researchers address interspecies variability when translating this compound’s preclinical results to clinical trials?

  • Methodological Answer : Use allometric scaling to adjust doses based on body surface area. Validate cross-species target homology using BLAST or phylogenetic analysis. Incorporate human organ-on-a-chip models to bridge in vitro and in vivo data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.